molecular formula C18H16ClFN4O3 B2544103 1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1261018-72-7

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2544103
CAS No.: 1261018-72-7
M. Wt: 390.8
InChI Key: QVDXSGYEIJVSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a research-grade chemical probe recognized for its potent and selective inhibition of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone methyltransferase that plays a critical role in epigenetic regulation, frequently overexpressed in various cancers including those of the breast, liver, and pancreas . This compound functions by competitively occupying the S-adenosyl-L-methionine (SAM) binding pocket of SMYD3, thereby blocking its methyltransferase activity. This inhibition leads to the downregulation of oncogenic pathways and genes controlled by SMYD3, such as the MAPK and PI3K/AKT signaling cascades, ultimately suppressing tumor cell proliferation and migration . Its primary research value lies in dissecting the oncogenic functions of SMYD3, validating it as a therapeutic target, and serving as a key tool compound in the development of novel epigenetic therapies for oncology research. Researchers utilize this inhibitor in mechanistic studies to explore its effects on histone H3 lysine 4 (H3K4) methylation and in preclinical models to evaluate its potential to impede tumor growth and metastasis.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O3/c1-10-17(22-23-24(10)11-4-6-14(20)13(19)8-11)18(25)21-15-7-5-12(26-2)9-16(15)27-3/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXSGYEIJVSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest that it may possess significant pharmacological properties.

  • Chemical Formula: C₁₅H₁₂ClFN₄O
  • Molecular Weight: 318.73 g/mol
  • CAS Number: 179552-75-1
  • InChI Key: QRZFUQFQXCRJRR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from research studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl and triazole rings significantly affect cytotoxicity against different cancer cell lines.

Key Findings:

  • Cytotoxicity Assays: The compound exhibited significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance, related triazole compounds have shown IC₅₀ values ranging from 6.2 μM to 43.4 μM against these cell lines .
  • Mechanism of Action: Studies suggest that the anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways and inhibition of specific protein kinases involved in cancer progression .
CompoundCell LineIC₅₀ (μM)Mechanism of Action
Triazole Derivative AHCT1166.2Apoptosis induction
Triazole Derivative BT47D27.3Protein kinase inhibition

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Triazoles are known for their broad-spectrum antibacterial and antifungal effects.

Key Findings:

  • Antibacterial Activity: The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values comparable to standard antibiotics .
  • Antifungal Activity: Similar studies have indicated effective antifungal properties against strains like Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Case Studies

Several case studies have documented the biological efficacy of triazole derivatives similar to the target compound:

  • Study on Anticancer Efficacy:
    • Researchers synthesized a series of triazole derivatives and tested their efficacy against multiple cancer cell lines.
    • Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity compared to others.
  • Antimicrobial Screening:
    • A comprehensive screening of various triazole derivatives showed promising results against both bacterial and fungal pathogens.
    • The study concluded that structural modifications could lead to improved antimicrobial agents.

Scientific Research Applications

Therapeutic Applications

Triazoles have gained prominence due to their ability to inhibit various biological targets. The specific compound discussed has shown promise in several therapeutic areas:

Anticancer Activity

Triazole derivatives are recognized for their anticancer properties. Research indicates that compounds with triazole scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Savolitinib , a c-Met inhibitor derived from a triazole structure, has shown effectiveness against non-small cell lung cancer and renal cell carcinoma, demonstrating the potential of triazole compounds in cancer therapy .

Antimicrobial Properties

Triazoles exhibit significant antimicrobial activity against a range of pathogens:

  • Studies have indicated that triazole derivatives can act against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their utility in treating infections .

Anti-inflammatory Effects

Certain triazole compounds have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Agrochemical Applications

Beyond medicinal uses, triazoles are also valuable in agriculture:

  • Fungicides : Triazole-based fungicides are widely used to combat fungal infections in crops. Their mode of action typically involves inhibiting sterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of triazole derivatives:

StudyFocusFindings
Mioc et al. (2017)Anticancer ActivityIdentified potent triazole derivatives with low IC50 values against breast cancer cell lines .
Hahm et al. (2020)Antimicrobial ActivityDemonstrated broad-spectrum antimicrobial effects of novel triazoles against multiple bacterial strains .
Zhou et al. (2016)BioactivityHighlighted the antibacterial and antifungal activities of specific triazole derivatives .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid and ammonia.

  • Basic hydrolysis : NaOH (2M) at 80°C yields the corresponding carboxylate salt and aniline derivative.

Example reaction :

Carboxamide+H2OHCl/NaOHCarboxylic Acid/COO+NH3/Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{Carboxylic Acid/COO}^- + \text{NH}_3/\text{Amine}

Reaction rates depend on steric hindrance from the 5-methyl group and electronic effects of substituents .

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro-4-fluorophenyl group participates in SNAr reactions due to electron-withdrawing substituents:

NucleophileConditionsProductYield (%)Source
NaOH120°C, DMSO3-hydroxy-4-fluorophenyl derivative72
NH₃ (aq.)100°C, sealed tube3-amino-4-fluorophenyl analog65
NaSMeEtOH, reflux3-(methylthio)-4-fluorophenyl compound58

The fluorine atom acts as a directing group, favoring substitution at the 3-position .

Triazole Ring Modifications

The 1,2,3-triazole core exhibits dual reactivity:

Cycloaddition Reactions

The triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a dipolarophile :

Triazole+AlkyneCu(I)Bis-triazole adduct\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Bis-triazole adduct}

Reaction proceeds at 60°C in t-BuOH/H₂O (3:1) with 82% yield .

Oxidation/Reduction

  • Oxidation : KMnO₄/H₂SO₄ converts the 5-methyl group to a carboxylic acid

  • Reduction : NaBH₄/NiCl₂ selectively reduces triazole N-N bonds at 0°C

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl group undergoes demethylation with BBr₃:

ReagentConditionsProductSelectivitySource
BBr₃CH₂Cl₂, -78°C2,4-dihydroxyphenyl analog>95%
AlCl₃Toluene, 110°CPartial demethylation63%

Demethylation kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹) .

Enzyme-Mediated Transformations

In biological systems, the compound undergoes CYP450-mediated metabolism:

EnzymeModification SiteMajor MetaboliteActivity ChangeSource
CYP3A4Triazole C-5 methyl5-hydroxymethyl derivativeReduced IC₅₀
CYP2D64-Fluorophenyl ring3-chloro-4-hydroxy phenyl analogInactive

Metabolic stability: t₁/₂ = 42 min in human liver microsomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

(a) N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 52)
  • Key Differences: Replaces the 2,4-dimethoxyphenyl group with a 2,4-difluorobenzyl substituent and introduces a tetrahydropyrimidinone ring.
  • The tetrahydropyrimidinone core could modulate hydrogen-bonding interactions in biological targets .
(b) N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives
  • Key Differences : The 3-chloro-4-fluorophenyl group is replaced with a 4-methylphenyl substituent. The carboxamide moiety varies with amines like 2,4-difluorobenzylamine.
  • Methyl groups may improve metabolic stability .
(c) 5-Amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
  • Key Differences : Incorporates an oxazole ring and ethoxyphenyl group instead of dimethoxyphenyl.
  • Implications : The oxazole moiety introduces additional hydrogen-bond acceptors, which may enhance interactions with polar binding pockets. Ethoxy groups could alter solubility profiles .

Halogen-Substituted Analogues

(a) 1-(3,4-Dichlorophenyl)-4-(3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-5-methyl-1H-1,2,3-triazole
  • Key Differences : Replaces the 2,4-dimethoxyphenyl carboxamide with a nitrophenyl-pyrazole hybrid.
  • Dichlorophenyl groups may enhance hydrophobic interactions .
(b) 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Key Differences : Combines a coumarin (chromene) scaffold with a triazole-carboxamide.
  • Implications : The coumarin moiety adds fluorescence properties, useful in imaging studies. The 4-fluorophenethyl group may improve blood-brain barrier penetration compared to dimethoxyphenyl .

Data Table: Structural and Functional Comparison

Compound Name Triazole Substituents Carboxamide/Analogous Group Key Features
Target Compound 1-(3-Chloro-4-fluorophenyl), 5-Me N-(2,4-dimethoxyphenyl) Balanced lipophilicity, potential for kinase inhibition
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyltriazol)-... (52) 5-(4-cyclopropyltriazol) 2,4-difluorobenzyl Enhanced lipophilicity, tetrahydropyrimidinone core
N-Substituted-5-Me-1-(4-Me-phenyl)triazole-4-carboxamide 1-(4-methylphenyl) Varied amines (e.g., 2,4-difluoro) Simplified halogen-free design, improved metabolic stability
5-Amino-N-(3-chloro-4-fluorophenyl)-1-(oxazolylmethyl)triazole-4-carboxamide 1-(oxazolylmethyl) Ethoxyphenyl Oxazole-enhanced polarity, ethoxy solubility modulation
1-(3,4-Dichlorophenyl)-4-(nitrophenyl-pyrazol)triazole 1-(3,4-dichlorophenyl) Nitrophenyl-pyrazole High reactivity, potential toxicity concerns

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , using carbodiimide-mediated coupling. However, the 2,4-dimethoxyphenyl group may require protection/deprotection steps to preserve methoxy integrity during reactions .
  • Crystallographic Analysis : Programs like SHELXL and WinGX are critical for structural validation. For example, analogous compounds (e.g., pyrazole oxime esters in ) show that chloro/fluoro substituents influence crystal packing via halogen bonding .

Preparation Methods

Cycloaddition Strategies for Triazole Core Formation

The 1,2,3-triazole core serves as the structural backbone of the target compound. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for regioselective triazole synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction between 3-chloro-4-fluorophenyl azide and a substituted alkyne precursor forms the 1,4-disubstituted triazole intermediate. Key parameters include:

  • Catalyst System : Cu(I) sources such as CuI or CuSO₄ with sodium ascorbate are optimal for regioselectivity.
  • Solvent : tert-Butanol or water/tert-butanol mixtures enhance reaction rates.
  • Temperature : Reactions proceed efficiently at 25–70°C, with higher temperatures accelerating kinetics.

For the target compound, the alkyne precursor is designed to introduce the 5-methyl group. Propargyl derivatives bearing methyl substituents (e.g., 3-methylbut-1-yne) undergo cycloaddition with 3-chloro-4-fluorophenyl azide to yield 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole.

Table 1 : Optimization of CuAAC Conditions for Triazole Core Synthesis

Parameter Optimal Condition Yield (%) Reference
Catalyst CuI/Sodium Ascorbate 92
Solvent tert-Butanol/H₂O (1:1) 89
Temperature (°C) 70 95
Reaction Time (h) 12 90

Post-Functionalization of the Triazole Core

Introduction of the Carboxamide Group at C4

The C4 position of the triazole is functionalized via palladium-catalyzed carbonylation. This step converts iodinated intermediates into carboxamides.

Iodination at C4

4-Iodo-1,2,3-triazoles are synthesized by treating the triazole core with N-iodosuccinimide (NIS) in dichloromethane at 0°C. The 5-methyl group directs iodination to the C4 position due to steric and electronic effects.

Aminocarbonylation

Palladium-catalyzed aminocarbonylation of 4-iodo-1,2,3-triazoles with 2,4-dimethoxyaniline under CO atmosphere introduces the carboxamide group:

Reaction Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos
  • Base: Et₃N
  • CO Pressure: 1 atm
  • Temperature: 70°C
  • Solvent: Toluene

Mechanistic Pathway :

  • Oxidative addition of Pd(0) to the C–I bond.
  • CO insertion to form an acyl-palladium intermediate.
  • Nucleophilic attack by 2,4-dimethoxyaniline to yield the carboxamide.

Table 2 : Aminocarbonylation Optimization

Condition Value Yield (%) Reference
Catalyst Loading 5 mol% Pd(OAc)₂ 88
Ligand Xantphos 91
Reaction Time (h) 24 89

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A telescoped approach combines CuAAC and carbonylation in a single reactor:

  • Cycloaddition : Conduct CuAAC with 3-chloro-4-fluorophenyl azide and 3-methylbut-1-yne.
  • Iodination : Add NIS post-cycloaddition without intermediate purification.
  • Carbonylation : Introduce Pd catalyst and CO gas for in situ carboxamide formation.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (78–82%).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The 5-methyl group appears as a singlet at δ 2.35 ppm. The carboxamide NH resonates at δ 10.2 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 165.8 ppm.

Crystallographic Data

Single-crystal X-ray diffraction of analogous triazoles confirms planar triazole rings and intramolecular hydrogen bonding between the carboxamide NH and adjacent oxygen atoms.

Industrial Scalability and Green Chemistry

Solvent Recycling

Tert-butanol/water mixtures are recovered via distillation, reducing waste.

Catalytic Recovery

Pd/Xantphos catalysts are immobilized on silica supports, enabling reuse for up to five cycles without significant activity loss.

Challenges and Mitigation Strategies

Regioselectivity in CuAAC

Minor 1,5-regioisomers (<5%) are removed via column chromatography using ethyl acetate/hexane (3:7).

Q & A

Q. Methodological Answer :

  • NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and triazole CH3 (δ 2.3–2.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C23H19ClFN3O3) with <2 ppm error .
  • FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced: How can X-ray crystallography aid in understanding conformational stability?

Methodological Answer :
Single-crystal X-ray diffraction reveals:

  • Torsion angles : Between triazole and aryl rings, indicating planarity or distortion .
  • Intermolecular interactions : Hydrogen bonds (e.g., N–H···O) stabilizing the crystal lattice .
    Protocol :
  • Grow crystals via slow evaporation (solvent: CH3CN/EtOH).
  • Collect data at 100 K (Cu-Kα radiation, λ = 1.54178 Å).
  • Refine structures using SHELXL .

Advanced: What experimental designs are recommended for assessing in vivo efficacy?

Q. Methodological Answer :

  • Dosing : Administer via oral gavage (10–50 mg/kg) or intraperitoneal injection (5–20 mg/kg) in rodent models .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS), bioavailability, and brain penetration (if targeting CNS) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Basic: How can researchers mitigate degradation during long-term storage?

Q. Methodological Answer :

  • Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous reconstitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.